molecular formula C21H25N3O3S B10973124 4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B10973124
M. Wt: 399.5 g/mol
InChI Key: XDEUPZNOLRUWIN-UHFFFAOYSA-N
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Description

4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, a methoxyphenyl group, and a methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable alkyne. The subsequent steps involve the introduction of the ethyl group, the methoxyphenyl group, and the methyl ether group through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER include other triazole derivatives with similar structural features. These compounds may include:

  • 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER
  • 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER

Uniqueness

The uniqueness of 4-{4-ETHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2,6-DIMETHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and its potential biological activities. Compared to other similar compounds, it may exhibit distinct properties, such as higher potency or selectivity for certain molecular targets.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-ethyl-3-[(3-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C21H25N3O3S/c1-6-24-20(16-11-17(25-3)19(27-5)18(12-16)26-4)22-23-21(24)28-13-15-9-7-8-14(2)10-15/h7-12H,6,13H2,1-5H3

InChI Key

XDEUPZNOLRUWIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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